Dihydergot plus
Description
Dihydergot Plus is a combination drug containing 20 mg etilefrine (a direct-acting sympathomimetic) and 2 mg dihydroergotamine mesylate (an ergot alkaloid derivative). It is primarily indicated for managing orthostatic hypotension and improving hemodynamic stability in patients with dysautonomia, particularly older adults .
Properties
CAS No. |
81643-69-8 |
|---|---|
Molecular Formula |
C45H58N6O10S |
Molecular Weight |
875 g/mol |
IUPAC Name |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;3-[(1R)-2-[ethyl(methyl)amino]-1-hydroxyethyl]phenol;methanesulfonic acid |
InChI |
InChI=1S/C33H37N5O5.C11H17NO2.CH4O3S/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-3-12(2)8-11(14)9-5-4-6-10(13)7-9;1-5(2,3)4/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);4-7,11,13-14H,3,8H2,1-2H3;1H3,(H,2,3,4)/t21-,23-,25-,26+,27+,32-,33+;11-;/m10./s1 |
InChI Key |
XNUFRHJXPHDYMK-HNJCMJCCSA-N |
SMILES |
CCN(C)CC(C1=CC(=CC=C1)O)O.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O |
Isomeric SMILES |
CCN(C)C[C@@H](C1=CC(=CC=C1)O)O.C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O |
Canonical SMILES |
CCN(C)CC(C1=CC(=CC=C1)O)O.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O |
Synonyms |
Dihydergot plus |
Origin of Product |
United States |
Comparison with Similar Compounds
Mechanism of Action :
- Dihydroergotamine: Acts as a partial agonist/antagonist at α-adrenergic and serotonin receptors, inducing vasoconstriction of capacitance veins to reduce venous pooling and improve blood pressure during orthostatic stress .
- Etilefrine : Stimulates β1-adrenergic receptors, increasing cardiac output and systemic vascular resistance .
Clinical Efficacy :
In a 1980 study of 42 elderly patients (mean age 75 ± 12.5 years), Dihydergot Plus significantly increased resting blood pressure (from 106/63 mmHg to 114/67 mmHg) and stabilized hemodynamic responses during orthostatic testing. Subjective symptoms (e.g., dizziness, fatigue) and quality-of-life metrics also improved .
Comparison with Similar Compounds
Table 1: Key Differences Between this compound and Similar Agents
Table 2: Comparative Clinical Studies
Research Findings and Limitations
Superiority of Combination Therapy: this compound demonstrated greater efficacy in acute and chronic orthostatic hypotension compared to etilefrine or dihydroergotamine alone. The combination reduced heart rate variability by 15–20% and improved venous tonus . Etilefrine alone (e.g., Effortil) elevates BP but lacks ergot-mediated venous stabilization, increasing tachycardia risk .
Safety Profile :
- This compound is contraindicated in patients with coronary artery disease due to ergot-induced vasospasm risks .
- Drug interactions with CYP3A4 inhibitors (e.g., ketoconazole) may precipitate ergot toxicity .
Hydergine Comparison :
- While Hydergine shares ergot alkaloid components, its focus on cognitive enhancement (e.g., Alzheimer’s disease) limits direct comparability .
Q & A
Basic Research Questions
Q. What is the pharmacological mechanism of dihydroergotamine (Dihydergot Plus) in acute migraine treatment, and how does it compare to other ergot alkaloids?
- Methodological Guidance: Conduct receptor-binding assays to evaluate affinity for serotonin (5-HT1B/1D) and adrenergic receptors. Compare results with historical data on ergotamine and sumatriptan. Use in vitro models to assess vasoconstrictive effects on cerebral arteries .
Q. What clinical evidence supports the efficacy of dihydroergotamine nasal spray in reducing migraine duration and severity?
- Methodological Guidance: Analyze randomized controlled trials (RCTs) from Cochrane reviews, focusing on primary endpoints (e.g., pain relief at 2 hours). Compare effect sizes against placebo, adjusting for confounding variables like baseline migraine severity and prior medication use .
Q. How do pharmacokinetic properties of dihydroergotamine influence its dosing regimens in diverse patient populations?
- Methodological Guidance: Perform population pharmacokinetic modeling using data from phase I/II trials. Assess variables such as bioavailability (nasal vs. injectable) and hepatic metabolism variations in elderly or renally impaired cohorts .
Advanced Research Questions
Q. How can researchers resolve contradictions in efficacy data between dihydroergotamine and triptans across heterogeneous migraine subtypes?
- Methodological Guidance: Design a meta-analysis stratified by migraine characteristics (e.g., aura presence, chronicity). Apply subgroup analysis to identify patient-specific response patterns. Use Bayesian frameworks to quantify uncertainty in conflicting datasets .
Q. What experimental designs are optimal for evaluating long-term safety profiles of dihydroergotamine, given its historical withdrawal from oral markets?
- Methodological Guidance: Implement prospective cohort studies with matched controls, focusing on adverse events (e.g., ergotism, cardiovascular risks). Leverage real-world data (RWD) from pharmacovigilance databases to detect rare outcomes .
Q. How can in vitro models address gaps in understanding drug-drug interactions between dihydroergotamine and CYP3A4 inhibitors?
- Methodological Guidance: Use hepatocyte co-culture systems to simulate metabolic interactions. Pair with PBPK (physiologically based pharmacokinetic) modeling to predict clinical exposure changes. Validate findings against retrospective EHR (electronic health record) data .
Q. What statistical approaches best handle missing data in retrospective analyses of dihydroergotamine efficacy trials?
- Methodological Guidance: Apply multiple imputation techniques or inverse probability weighting to address attrition bias. Compare results with complete-case analyses to quantify robustness .
Data Sources and Validation
-
Reputable Data Repositories :
Frameworks for Rigor
- Apply PICO (Population, Intervention, Comparison, Outcome) to structure clinical questions (e.g., "In adults with refractory migraines (P), does dihydroergotamine nasal spray (I) reduce ER visits (O) compared to subcutaneous sumatriptan (C)?").
- Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research question viability .
Common Pitfalls to Avoid
- Overly Broad Questions : e.g., "Is dihydroergotamine effective?" Reframe to specificity: "Does dihydroergotamine nasal spray reduce migraine recurrence within 24 hours in patients with aura?" .
- Ignoring Confounders : Adjust for covariates like concomitant prophylaxis use or comorbidities in efficacy analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
